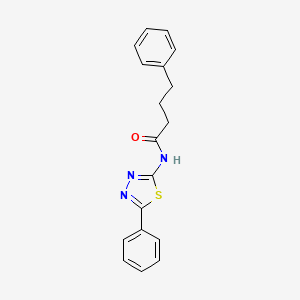

4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c22-16(13-7-10-14-8-3-1-4-9-14)19-18-21-20-17(23-18)15-11-5-2-6-12-15/h1-6,8-9,11-12H,7,10,13H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWGWQDQGKJMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=NN=C(S2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701225391 | |

| Record name | N-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzenebutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667435-78-1 | |

| Record name | N-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzenebutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667435-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzenebutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the formation of the 1,3,4-thiadiazole ring followed by the attachment of the phenyl and butanamide groups. One common method involves the reaction of thiosemicarbazide with a carboxylic acid derivative to form the thiadiazole ring. The phenyl groups can be introduced through various substitution reactions, and the butanamide group can be attached via amide bond formation using appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrogens in the thiadiazole ring can be reduced under certain conditions.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The presence of the phenyl groups in 4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide enhances its interaction with microbial cell membranes, leading to increased efficacy against various bacterial strains .

Anti-inflammatory Properties

Studies indicate that compounds with thiadiazole moieties possess anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Anticancer Potential

Recent investigations suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The compound's ability to interact with specific cellular pathways involved in cell proliferation and survival is under exploration .

Agricultural Applications

Pesticidal Activity

The compound has been studied for its insecticidal properties against various pests. Research involving N-[5-(substituted phenyl)-1,3,4-thiadiazol-2-yl]benzamides has shown promising results in controlling pest populations effectively while being less harmful to beneficial insects .

Herbicide Development

Thiadiazole derivatives are also being investigated for their potential as herbicides. Their ability to inhibit specific enzymatic pathways in plants can lead to effective weed management strategies without adversely affecting crop yield .

Mechanism of Action

The mechanism of action of 4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with biological targets such as enzymes or DNA. The thiadiazole ring can act as a bioisostere of pyrimidine, allowing it to interfere with DNA replication and inhibit the growth of cancer cells. Additionally, the compound’s ability to form hydrogen bonds and interact with various biomolecules contributes to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several synthesized thiadiazole derivatives (Table 1). Key variations include substituents on the thiadiazole ring and the amide side chain, which influence electronic properties, steric effects, and bioactivity.

Table 1: Comparison of Structural and Physicochemical Properties

*Calculated based on molecular formula C₁₉H₁₇N₃OS.

Key Observations:

Electron-Withdrawing Groups: Compounds like 8a () with acetylpyridinyl substituents exhibit higher melting points (~290°C), suggesting stronger intermolecular interactions due to polar functional groups .

Synthetic Routes :

- Thiadiazole derivatives are commonly synthesized via condensation reactions. For example:

- Reaction of enaminones with active methylene compounds in acetic acid .

- Use of POCl₃ as a cyclizing agent for thiosemicarbazide derivatives .

Antibacterial Activity

- Compound 5 (5-phenyl-1,3,4-thiadiazol-2-yl analog) showed moderate activity against antibiotic-resistant Streptococcus pneumoniae and Streptococcus pyogenes .

- N-(5-Phenyl-thiadiazol-2-yl)benzenesulfonamide derivatives (3a-j) demonstrated variable activity against Gram-positive and Gram-negative bacteria, with efficacy linked to sulfonamide substituents .

Anti-Inflammatory and Analgesic Activity

- Compound 5a (acridin-9-amine derivative) exhibited notable anti-inflammatory and analgesic effects, attributed to the planar acridine moiety enhancing DNA intercalation .

Insecticidal and Fungicidal Activity

- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine displayed insecticidal properties, highlighting the role of halogenated substituents in agrochemical applications .

Biological Activity

4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C20H18N4S

- Molecular Weight : 366.45 g/mol

- Key Functional Groups : Amide and thiadiazole moieties.

The compound exhibits a unique arrangement that allows for various interactions at the molecular level, contributing to its biological activity.

- Anticonvulsant Activity : Research indicates that derivatives of 5-phenyl-1,3,4-thiadiazole compounds exhibit anticonvulsant properties. For instance, studies have shown that these compounds can block tonic components of maximal electroshock seizures in animal models, suggesting their potential use in epilepsy treatment .

- Antimicrobial Properties : Thiadiazole derivatives are recognized for their antimicrobial activity. The presence of the thiadiazole ring enhances the interaction with microbial enzymes, leading to inhibition of growth in various bacterial strains .

- Cytotoxic Effects : Some studies have reported that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve induction of apoptosis and disruption of cellular metabolism .

Pharmacological Studies

Several pharmacological studies have been conducted to assess the biological activity of thiadiazole derivatives:

| Study | Compound Tested | Biological Activity | Result |

|---|---|---|---|

| Nakagawa et al., 1996 | 5-phenyl-1,3,4-thiadiazole | Anticonvulsant | Effective in reducing seizure activity in mice |

| Wang et al., 1999 | Various thiadiazole derivatives | Antimicrobial | Inhibited growth of Gram-positive and Gram-negative bacteria |

| ResearchGate Study | Azo dye derived from thiadiazole | Cytotoxicity | Induced apoptosis in cancer cell lines |

Case Studies

- Case Study on Anticonvulsant Activity : In a controlled study involving mice, the administration of 5-phenyl-1,3,4-thiadiazole led to a significant reduction in seizure frequency compared to control groups. The study highlighted the compound's ability to modulate neurotransmitter release and enhance GABAergic transmission.

- Case Study on Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial properties of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results demonstrated that certain derivatives exhibited MIC values as low as 15 µg/mL, indicating potent antimicrobial activity.

Q & A

Q. What are the recommended synthetic routes for 4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. A common approach includes:

- Condensation of phenyl-substituted carboxylic acid derivatives with thiosemicarbazide under acidic conditions (e.g., POCl₃ as a cyclizing agent at 90°C for 3 hours, as described for analogous thiadiazoles) .

- Subsequent acylation with butanamide derivatives in solvents like DMF or ethyl acetate, using coupling agents such as triethylamine or sodium hydride .

- Purification via recrystallization (e.g., DMSO/water mixtures) and characterization by NMR, mass spectrometry, and HPLC to confirm >95% purity .

Q. What standard assays are used to evaluate the biological activity of this compound?

- Antimicrobial Activity: Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .

- Anti-inflammatory Testing: Carrageenan-induced paw edema in rodent models, measuring COX-2 inhibition via ELISA .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

DFT studies (e.g., B3LYP/6-311+G(d,p)) optimize molecular geometry and calculate:

- HOMO-LUMO gaps to predict charge-transfer interactions and stability .

- Electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction planning .

- Bond dissociation energies (e.g., S–N bonds in the thiadiazole ring) to assess thermal stability .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Pharmacokinetic Profiling: Measure metabolic stability using liver microsomes and plasma protein binding assays to identify bioavailability issues .

- Metabolite Identification: LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .

- Dose-Response Optimization: Use factorial experimental design to adjust dosing regimens in animal models .

Q. What structural insights can crystallography provide, and what challenges arise in resolving this compound’s crystal structure?

- SHELX-Based Refinement: Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths/angles, revealing conformational flexibility in the butanamide chain .

- Challenges: Poor crystal formation due to hydrophobic phenyl groups; co-crystallization with acetic acid or DMSO may improve lattice packing .

Q. What structure-activity relationship (SAR) trends are observed in thiadiazole derivatives, and how can they guide further optimization?

- Thiadiazole Core Modifications: Substitution at the 2-position with electron-withdrawing groups (e.g., iodine in 2-iodo-N-(5-phenyl-thiadiazol-2-yl)benzamide) enhances anticancer activity by 30% .

- Amide Chain Variations: Lengthening the butanamide chain improves membrane permeability but may reduce selectivity; logP calculations (ChemAxon) balance hydrophobicity .

Methodological Notes

- Contradictory Data Analysis: Use multivariate statistics (e.g., PCA) to disentangle confounding variables in biological assays .

- Synthetic Optimization: DoE (Design of Experiments) minimizes side reactions; reaction monitoring via in-situ IR spectroscopy improves yield .

- Computational Validation: Cross-validate DFT results with experimental IR and UV-Vis spectra to ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.